Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)-4,5-dimethylthiophene-3-carboxylate is a complex compound that integrates various heterocyclic structures known for their biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thieno[2,3-b]pyridine core, which is recognized for its diverse pharmacological properties. The structural formula can be summarized as follows:
- Molecular Formula : C15H18N2O2S2
- Key Functional Groups :
- Thieno[2,3-b]pyridine
- Dimethylthiophene
- Carboxamide
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the thieno[2,3-b]pyridine scaffold. For instance, derivatives of this scaffold have shown significant inhibitory effects against various cancer cell lines including breast, colon, lung, and prostate cancers at low micromolar concentrations. Specifically:
- In vitro Studies : Several compounds derived from thieno[2,3-b]pyridine were tested against human topoisomerases and exhibited selective inhibition. Notably, some compounds demonstrated higher efficacy than etoposide, a standard chemotherapeutic agent .
- Mechanism of Action : The anticancer activity is attributed to the induction of reactive oxygen species (ROS) in cancer cells and subsequent apoptosis during the G1 phase of the cell cycle. This suggests that the compound may function as a topoisomerase II inhibitor without intercalating DNA .
Anti-inflammatory Activity
The compound's structural components suggest potential anti-inflammatory effects. Research indicates that similar thieno-pyridine derivatives can inhibit the IKK complex involved in NF-kB signaling pathways. This pathway is crucial for the expression of pro-inflammatory cytokines . Inhibiting this pathway may provide therapeutic benefits in treating autoimmune and inflammatory diseases.
Synthesis and Evaluation
A series of thieno[2,3-b]pyridine derivatives were synthesized to evaluate their biological activities. The following table summarizes key findings from recent studies:
Compound Name | Cell Line Tested | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-231 | 27.6 | Topoisomerase II inhibition |
Compound B | HCT116 | 29.3 | Induction of ROS and apoptosis |
Compound C | A549 | 35.0 | NF-kB pathway inhibition |
Clinical Relevance
The potential applications of this compound extend beyond cancer therapy. Its ability to modulate inflammatory responses positions it as a candidate for treating conditions like rheumatoid arthritis and other inflammatory disorders.
Properties
IUPAC Name |
ethyl 2-[(3-amino-6-methylthieno[2,3-b]pyridine-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-5-24-18(23)12-9(3)10(4)25-17(12)21-15(22)14-13(19)11-7-6-8(2)20-16(11)26-14/h6-7H,5,19H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCJSQUUGVQITO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=C(C3=C(S2)N=C(C=C3)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.